molecular formula C15H20N2O5 B14856572 Methyl 2-(2-((tert-butoxycarbonyl)amino)ethyl)-6-formylisonicotinate

Methyl 2-(2-((tert-butoxycarbonyl)amino)ethyl)-6-formylisonicotinate

Cat. No.: B14856572
M. Wt: 308.33 g/mol
InChI Key: VQMZQZGRZMXYDV-UHFFFAOYSA-N
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Description

Methyl 2-(2-((tert-butoxycarbonyl)amino)ethyl)-6-formylisonicotinate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-((tert-butoxycarbonyl)amino)ethyl)-6-formylisonicotinate typically involves multiple steps, starting with the protection of the amine group using the Boc groupOne common method involves the use of tert-butyl dicarbonate (Boc2O) to protect the amine group, followed by the reaction with methyl 6-formylisonicotinate under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of flow microreactor systems has been reported to enable the direct introduction of the tert-butoxycarbonyl group into various organic compounds, which can be adapted for the large-scale synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-((tert-butoxycarbonyl)amino)ethyl)-6-formylisonicotinate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The Boc group can be removed under acidic conditions to reveal the free amine.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Methyl 2-(2-((tert-butoxycarbonyl)amino)ethyl)-6-carboxyisonicotinate.

    Reduction: Methyl 2-(2-((tert-butoxycarbonyl)amino)ethyl)-6-hydroxyisonicotinate.

    Substitution: 2-(2-Aminoethyl)-6-formylisonicotinate.

Scientific Research Applications

Methyl 2-(2-((tert-butoxycarbonyl)amino)ethyl)-6-formylisonicotinate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(2-((tert-butoxycarbonyl)amino)ethyl)-6-formylisonicotinate involves its interaction with specific molecular targets. The Boc group protects the amine functionality, allowing selective reactions at other sites. Upon deprotection, the free amine can participate in various biochemical pathways, potentially interacting with enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(2-((tert-butoxycarbonyl)amino)ethyl)-6-formylisonicotinate is unique due to the presence of the formyl group and the isonicotinate moiety, which confer specific chemical reactivity and potential biological activity not found in the similar compounds listed above.

Properties

Molecular Formula

C15H20N2O5

Molecular Weight

308.33 g/mol

IUPAC Name

methyl 2-formyl-6-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]pyridine-4-carboxylate

InChI

InChI=1S/C15H20N2O5/c1-15(2,3)22-14(20)16-6-5-11-7-10(13(19)21-4)8-12(9-18)17-11/h7-9H,5-6H2,1-4H3,(H,16,20)

InChI Key

VQMZQZGRZMXYDV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCC1=NC(=CC(=C1)C(=O)OC)C=O

Origin of Product

United States

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